molecular formula C12H16FN B13612014 4-(4-Fluoro-3-methylphenyl)piperidine CAS No. 401565-77-3

4-(4-Fluoro-3-methylphenyl)piperidine

Cat. No.: B13612014
CAS No.: 401565-77-3
M. Wt: 193.26 g/mol
InChI Key: WCUGMPPBXKOYOV-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, resulting in various physiological responses .

Comparison with Similar Compounds

  • 4-(4-Chloro-3-methylphenyl)piperidine
  • 4-(4-Bromo-3-methylphenyl)piperidine
  • 4-(4-Methylphenyl)piperidine

Comparison: 4-(4-Fluoro-3-methylphenyl)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances metabolic stability, increases lipophilicity, and improves membrane permeability compared to its chloro, bromo, and methyl analogs .

Properties

CAS No.

401565-77-3

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

WCUGMPPBXKOYOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNCC2)F

Origin of Product

United States

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